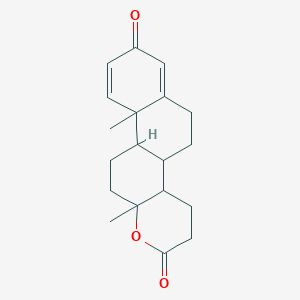
delta1-Dehydrotestololactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta1-Dehydrotestololactone is a synthetic steroid that is structurally related to testosterone It is characterized by the presence of a double bond between the first and second carbon atoms in the A ring of the steroid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta1-Dehydrotestololactone can be synthesized through several methods. One common approach involves the oxidation of testosterone or its derivatives. The process typically includes the use of reagents such as potassium hydroxide (KOH), pyridinium chlorochromate (PCC), and dichlorodicyanoquinone (DDQ) under specific conditions . For instance, the transformation of testosterone propionate to this compound involves multiple steps, including refluxing with KOH in ethanol, followed by oxidation with PCC and DDQ .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reagents and conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Delta1-Dehydrotestololactone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Substitution reactions can occur at various positions on the steroid structure, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Potassium hydroxide (KOH): Used in the initial steps of synthesis.
Pyridinium chlorochromate (PCC): An oxidizing agent used to introduce double bonds.
Dichlorodicyanoquinone (DDQ): Another oxidizing agent used in the synthesis process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield compounds with additional double bonds or oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying steroid chemistry and the effects of structural modifications on biological activity.
Wirkmechanismus
Delta1-Dehydrotestololactone exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate gene expression in response to androgenic hormones. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, influencing the expression of specific genes . This mechanism is similar to that of other androgens, although the presence of the double bond in this compound may confer unique properties.
Vergleich Mit ähnlichen Verbindungen
Delta1-Dehydrotestololactone can be compared with other similar compounds, such as:
Testosterone: The primary male sex hormone, which lacks the double bond between the first and second carbon atoms.
Dihydrotestosterone (DHT): A potent androgen that also lacks the double bond but has a fully saturated A ring.
Testolactone: Another synthetic steroid with a similar structure but different functional groups and biological activity.
This compound is unique due to its specific structural modifications, which may influence its binding affinity and activity at androgen receptors.
Eigenschaften
IUPAC Name |
10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWUONYVDABNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859561 |
Source


|
| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
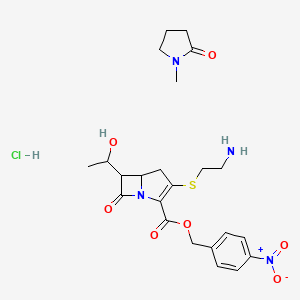
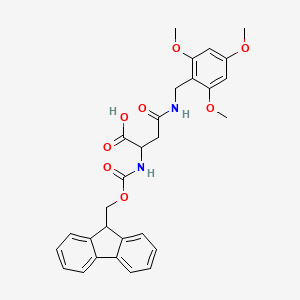
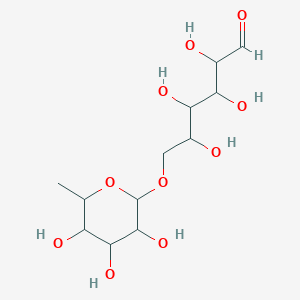
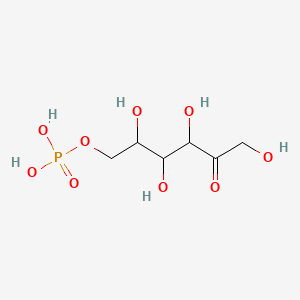
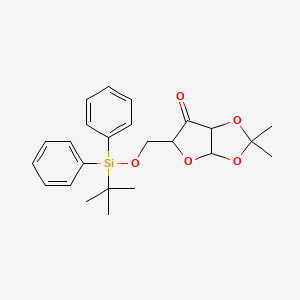
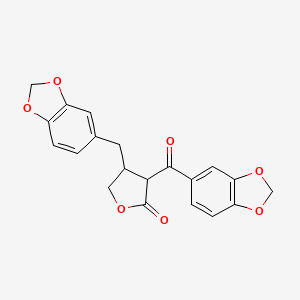

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
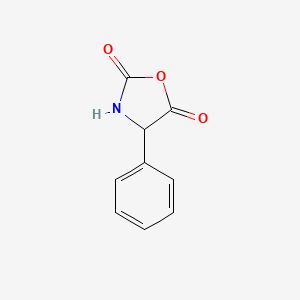
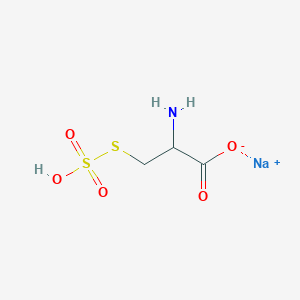
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
